molecular formula C13H9N3O6 B11980932 Phenol, 2-[[(2-hydroxy-5-nitrophenyl)imino]methyl]-4-nitro- CAS No. 112383-44-5

Phenol, 2-[[(2-hydroxy-5-nitrophenyl)imino]methyl]-4-nitro-

Cat. No.: B11980932
CAS No.: 112383-44-5
M. Wt: 303.23 g/mol
InChI Key: JPGDTQYFKRXXJL-UHFFFAOYSA-N
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Description

2-{(E)-[(2-hydroxy-5-nitrophenyl)imino]methyl}-4-nitrophenol is a complex organic compound with the molecular formula C13H9N3O6 and a molecular weight of 303.233 g/mol . This compound is characterized by the presence of nitro and hydroxyl functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{(E)-[(2-hydroxy-5-nitrophenyl)imino]methyl}-4-nitrophenol typically involves the condensation reaction between 2-hydroxy-5-nitrobenzaldehyde and 4-nitrophenylamine . The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid, to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

2-{(E)-[(2-hydroxy-5-nitrophenyl)imino]methyl}-4-nitrophenol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitro groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted phenolic compounds.

Scientific Research Applications

2-{(E)-[(2-hydroxy-5-nitrophenyl)imino]methyl}-4-nitrophenol has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2-{(E)-[(2-hydroxy-5-nitrophenyl)imino]methyl}-4-nitrophenol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition of enzyme activity. The nitro groups can also participate in redox reactions, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{(E)-[(2-hydroxy-5-nitrophenyl)imino]methyl}-4-nitrophenol is unique due to its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both hydroxyl and nitro groups allows for diverse chemical modifications and interactions with biological targets .

Properties

CAS No.

112383-44-5

Molecular Formula

C13H9N3O6

Molecular Weight

303.23 g/mol

IUPAC Name

2-[(2-hydroxy-5-nitrophenyl)iminomethyl]-4-nitrophenol

InChI

InChI=1S/C13H9N3O6/c17-12-3-1-9(15(19)20)5-8(12)7-14-11-6-10(16(21)22)2-4-13(11)18/h1-7,17-18H

InChI Key

JPGDTQYFKRXXJL-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=NC2=C(C=CC(=C2)[N+](=O)[O-])O)O

Origin of Product

United States

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